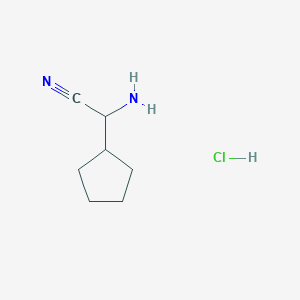

2-Amino-2-cyclopentylacetonitrile hydrochloride

Description

Properties

IUPAC Name |

2-amino-2-cyclopentylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c8-5-7(9)6-3-1-2-4-6;/h6-7H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKAQWQCIZTPDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384429-97-3 | |

| Record name | 2-amino-2-cyclopentylacetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyanide Addition to Cyclopentyl Precursors

An alternative involves direct nucleophilic addition of cyanide to cyclopentyl-containing electrophiles.

- Electrophiles: Cyclopentyl aldehydes or ketones.

- Nucleophile: Sodium cyanide or trimethylsilyl cyanide.

- Solvent: Polar aprotic solvents like dichloromethane or THF.

- Temperature: 0 to 30 °C.

- Hydrochloride formation: Addition of HCl gas or aqueous HCl to precipitate the hydrochloride salt.

Crystallization and Purification

- The hydrochloride salt typically crystallizes out of the reaction mixture.

- Aging the slurry at 10–25 °C for 1–2 hours enhances crystal formation.

- Cooling to 10–15 °C before filtration improves yield and purity.

- Repeated crystallization from solvents like acetonitrile/water mixtures can enhance enantiomeric purity.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Hydrogen pressure | Atmospheric to 0.5 MPa | For hydrogenation/reductive amination steps |

| Reaction temperature | 0–70 °C | Preferably 15–60 °C depending on step |

| Reaction time | 1–24 hours | Monitored by hydrogen uptake or HPLC |

| Solvent volume | 3–8 mL per gram of substrate | Solvent choice affects crystallization |

| HCl amount | 1.0–1.1 mol per mol amine | For hydrochloride salt formation |

| Crystallization time | 1–2 hours slurry aging | Improves crystal quality |

| pH adjustment | 9–10 (with NaOH) | For organic layer separation in workup |

The reductive amination method with α-phenylethylamine derivatives followed by crystallization with dibenzoyl-d-tartaric acid salts provides good stereochemical purity and yields (~40–58%) for cyclopentane amino acid derivatives, which are closely related to the target compound. This approach is scalable and suitable for industrial production.

Hydrogen chloride gas or HCl solutions in alcohols are effective for converting free amines into their hydrochloride salts, which crystallize readily and facilitate purification.

Reaction monitoring by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures completion and enantiomeric purity.

Use of mild hydrogenation conditions (room temperature to 60 °C, atmospheric to 0.5 MPa hydrogen pressure) with suitable catalysts allows safe and efficient conversion steps.

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | α-Phenylethylamine, NaBH4, isobutyric acid, HCl | High stereoselectivity, scalable | Requires careful temperature control and toxic reagents |

| Cyanide Addition | Cyclopentyl aldehyde, NaCN, HCl, organic solvent | Direct introduction of nitrile | Cyanide handling safety concerns |

| Crystallization Purification | HCl gas or solution, acetonitrile/water mixtures | Enhances purity and enantiomeric excess | Multiple recrystallizations needed |

The preparation of 2-Amino-2-cyclopentylacetonitrile hydrochloride involves reductive amination or cyanide addition strategies followed by hydrochloride salt formation. Optimization of reaction conditions such as temperature, solvent, and hydrogen pressure, combined with crystallization techniques, enables the production of high-purity material suitable for pharmaceutical applications. Recent scalable syntheses and stereochemical resolution methods provide robust frameworks for industrial-scale preparation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopentylacetonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHN·HCl

- CAS Number : 62070564

- Structural Information : The compound features a cyclopentyl group attached to an acetonitrile moiety, which contributes to its unique chemical behavior and potential reactivity in various synthesis pathways.

Medicinal Chemistry

2-Amino-2-cyclopentylacetonitrile hydrochloride has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest it may act on specific biological targets, making it a candidate for drug development.

- Potential Therapeutic Uses :

- Antidepressants : Research indicates that similar compounds can influence neurotransmitter systems, potentially leading to the development of new antidepressants.

- Anticancer Agents : The compound's ability to modify biological pathways may be explored in anticancer drug development.

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of various organic molecules. Its reactivity can facilitate the formation of complex structures through several synthetic routes.

- Synthetic Pathways :

- Nucleophilic Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Cyclization Reactions : Its structure enables cyclization, which is valuable in constructing cyclic compounds.

Biological Studies

In biological research, this compound can be utilized to study enzyme interactions and cellular responses due to its amino and nitrile functionalities.

- Enzyme Inhibition Studies : Compounds with similar structures have been shown to inhibit specific enzymes, making this compound a candidate for studying enzyme kinetics and inhibition mechanisms.

- Cellular Assays : It can be tested in cellular assays to evaluate its effects on cell viability, proliferation, and apoptosis.

Data Table: Summary of Applications

| Application Area | Potential Uses | Mechanism/Functionality |

|---|---|---|

| Medicinal Chemistry | Antidepressants, Anticancer agents | Modulation of neurotransmitter systems |

| Synthetic Organic Chemistry | Intermediates for complex organic synthesis | Nucleophilic substitution, cyclization |

| Biological Studies | Enzyme inhibition studies, cellular assays | Interaction with enzymes and cellular pathways |

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopentylacetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-2-cyclopentylacetonitrile hydrochloride

- CAS Number : 1384429-97-3

- Molecular Formula : C₇H₁₃ClN₂

- Molecular Weight : 160.65 g/mol

- Structure: Features a cyclopentyl substituent attached to a central carbon bearing both an amino group and a nitrile group, with a hydrochloride counterion .

Key Characteristics :

- Functional Groups : Primary amine, nitrile, and cyclopentyl moiety.

- Applications: Primarily used in pharmaceutical research as a precursor for synthesizing amines or heterocycles.

Structural Analogs and Substituent Effects

The following compounds share structural similarities, differing primarily in substituents or functional groups:

Key Observations :

- Steric Effects : Cyclopentyl and cyclohexyl groups (e.g., ) introduce steric bulk, which may reduce reactivity but enhance selectivity in drug binding.

- Reactivity: The ester group in Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride () increases hydrolysis susceptibility compared to nitriles.

Physicochemical Properties

Solubility and Stability:

- This compound: Limited solubility data available, but the nitrile group likely imparts moderate polarity. Stability under standard conditions is inferred from its use in synthesis .

- 2-Amino-2-phenylacetonitrile hydrochloride: Similar nitrile functionality, but the phenyl group may reduce aqueous solubility due to hydrophobicity .

Thermal Properties:

- Melting/Decomposition Points: this compound: Not reported (NR) . α-Aminoacetophenone hydrochloride (analog): Decomposes at 194°C . 2-Aminoethanethiol hydrochloride: Stable up to 360°C .

Biological Activity

Overview

2-Amino-2-cyclopentylacetonitrile hydrochloride (CAS No. 1384429-97-3) is a chemical compound with the molecular formula C7H13ClN2. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique cyclopentyl structure contributes to its distinct biological properties, making it a subject of interest in various research fields.

Molecular Structure

The molecular structure of this compound features an amino group attached to a cyclopentylacetonitrile backbone. This configuration allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentylacetonitrile with ammonia under controlled conditions. The process can be optimized for yield and purity through crystallization and other purification techniques.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound acts as a nucleophile, participating in various biochemical reactions that modify the structure and function of target biomolecules.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction: It could interact with receptors, influencing signaling pathways related to various physiological processes.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro assays showed significant inhibition zones when tested against Escherichia coli and Staphylococcus aureus.

- Cytotoxic Effects : Research conducted on human cancer cell lines demonstrated that this compound possesses cytotoxic effects, inducing apoptosis in a dose-dependent manner. The mechanism appears to involve the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production.

- Neuroprotective Properties : In animal models, this compound has shown potential neuroprotective effects against oxidative stress-induced damage. Behavioral tests indicated improved cognitive functions in treated subjects compared to controls.

Comparative Analysis

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| 2-Amino-2-cyclopentylacetonitrile | Structure | Antimicrobial, cytotoxic |

| 2-Amino-2-cyclohexylacetonitrile | Similar | Moderate cytotoxicity |

| 2-Amino-2-cyclobutylacetonitrile | Similar | Lesser antimicrobial activity |

Applications in Research and Industry

The unique properties of this compound make it valuable in several fields:

- Medicinal Chemistry : As a precursor for synthesizing novel therapeutic agents.

- Biochemical Research : Utilized in studies exploring enzyme interactions and metabolic pathways.

- Pharmaceutical Development : Investigated for potential drug formulations targeting bacterial infections or cancer treatments.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of 2-amino-2-cyclopentylacetonitrile hydrochloride?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm the cyclopentyl and nitrile moieties. The cyclopentyl group will exhibit characteristic proton signals between δ 1.5–2.5 ppm, while the nitrile carbon appears at ~120 ppm in -NMR .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95% as per supplier specifications). Retention time and peak symmetry can indicate impurities .

- Mass Spectrometry (MS) : Confirm molecular weight (160.65 g/mol) via ESI-MS in positive ion mode, expecting [M+H] at m/z 161.65 .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Storage : Store in a desiccator at ambient temperature (20–25°C) under inert gas (argon or nitrogen) to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to humidity .

- Handling : Use glove boxes or fume hoods with appropriate PPE (nitrile gloves, lab coat, safety goggles). Conduct a stability study under varying conditions (e.g., 40°C/75% RH for 4 weeks) to monitor degradation via HPLC .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodology :

- Strecker Synthesis : React cyclopentanone with ammonium chloride and sodium cyanide in a one-pot reaction under acidic conditions. Isolate the intermediate nitrile, followed by hydrochloride salt formation .

- Nucleophilic Substitution : Substitute a halogenated cyclopentane precursor (e.g., 2-chlorocyclopentaneacetonitrile) with ammonia in ethanol, followed by HCl neutralization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for incorporating this compound into peptide mimetics?

- Methodology :

- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the nitrile group with carboxylic acids. Monitor reaction progress via FT-IR for nitrile peak reduction (C≡N stretch at ~2250 cm) .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance solubility. For example, dissolve the compound in DMF (10 mM) and react with Fmoc-protected amino acids at 0–5°C to minimize racemization .

Q. What strategies mitigate data contradictions in biological assays involving this compound (e.g., inconsistent IC50 values)?

- Methodology :

- Purity Verification : Re-analyze the compound via HPLC and NMR to rule out impurities (>95% purity required). For example, residual solvents (e.g., DMF) may interfere with enzyme assays .

- Assay Conditions : Standardize buffer pH (7.4 PBS) and temperature (37°C). Pre-incubate the compound for 30 minutes to ensure dissolution. Include a negative control with equimolar HCl to account for salt effects .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodology :

- Density Functional Theory (DFT) : Calculate the electrophilicity index (ω) of the nitrile group using Gaussian 16 with B3LYP/6-31G(d) basis set. Compare with analogs (e.g., 2-amino-2-phenylacetonitrile hydrochloride) to assess steric effects from the cyclopentyl group .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cysteine proteases) to predict binding modes. Use GROMACS with CHARMM36 force field .

Key Research Findings

- Synthetic Utility : The cyclopentyl group enhances steric hindrance, making the compound a valuable intermediate for chiral amine synthesis .

- Biological Relevance : Nitrile functionality shows potential as a warhead in covalent inhibitors, targeting cysteine residues in enzymes .

- Analytical Challenges : Hydrolysis of the nitrile group under basic conditions necessitates strict pH control during experiments (pH <7 recommended) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.